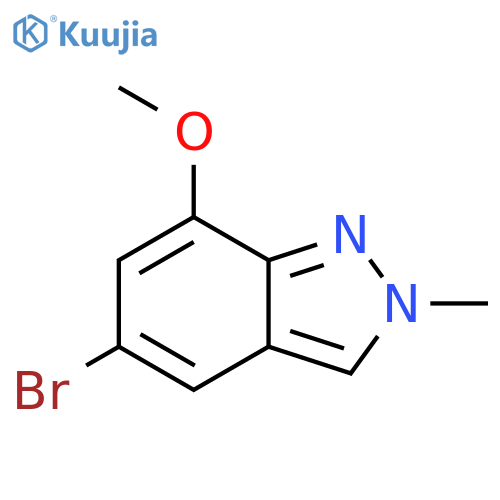

Cas no 2851972-49-9 (5-Bromo-7-methoxy-2-methyl-2H-indazole)

2851972-49-9 structure

商品名:5-Bromo-7-methoxy-2-methyl-2H-indazole

5-Bromo-7-methoxy-2-methyl-2H-indazole 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-7-methoxy-2-methyl-2H-indazole

-

- インチ: 1S/C9H9BrN2O/c1-12-5-6-3-7(10)4-8(13-2)9(6)11-12/h3-5H,1-2H3

- InChIKey: QEOWNGSQBUVQPB-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=C(Br)C=C2OC)=CN1C

5-Bromo-7-methoxy-2-methyl-2H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27743498-10.0g |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 10.0g |

$3683.0 | 2023-07-07 | |

| Enamine | EN300-27743498-1g |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 1g |

$857.0 | 2023-09-10 | |

| Enamine | EN300-27743498-10g |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 10g |

$3683.0 | 2023-09-10 | |

| 1PlusChem | 1P027VYC-50mg |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 50mg |

$300.00 | 2024-05-07 | |

| 1PlusChem | 1P027VYC-100mg |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 100mg |

$418.00 | 2024-05-07 | |

| Aaron | AR027W6O-250mg |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 250mg |

$610.00 | 2025-02-15 | |

| Enamine | EN300-27743498-0.05g |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 0.05g |

$200.0 | 2023-09-10 | |

| Enamine | EN300-27743498-5.0g |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 5.0g |

$2485.0 | 2023-07-07 | |

| Enamine | EN300-27743498-0.1g |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 0.1g |

$298.0 | 2023-09-10 | |

| Enamine | EN300-27743498-0.5g |

5-bromo-7-methoxy-2-methyl-2H-indazole |

2851972-49-9 | 95% | 0.5g |

$668.0 | 2023-09-10 |

5-Bromo-7-methoxy-2-methyl-2H-indazole 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

2851972-49-9 (5-Bromo-7-methoxy-2-methyl-2H-indazole) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量